3-(Tert-butyl)-1-(3-pyridyl)pyrazole-5-amine
CAS No.: 876299-97-7
Cat. No.: VC3047781
Molecular Formula: C12H16N4
Molecular Weight: 216.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 876299-97-7 |
---|---|
Molecular Formula | C12H16N4 |
Molecular Weight | 216.28 g/mol |
IUPAC Name | 5-tert-butyl-2-pyridin-3-ylpyrazol-3-amine |
Standard InChI | InChI=1S/C12H16N4/c1-12(2,3)10-7-11(13)16(15-10)9-5-4-6-14-8-9/h4-8H,13H2,1-3H3 |
Standard InChI Key | PKZOPZWDEDXAED-UHFFFAOYSA-N |
SMILES | CC(C)(C)C1=NN(C(=C1)N)C2=CN=CC=C2 |
Canonical SMILES | CC(C)(C)C1=NN(C(=C1)N)C2=CN=CC=C2 |
Introduction
Chemical Properties
Basic Identification and Physical Properties
3-(Tert-butyl)-1-(3-pyridyl)pyrazole-5-amine is characterized by specific identifiers and physical properties that are crucial for its recognition and application in research settings.
Table 1: Identification and Physical Properties of 3-(Tert-butyl)-1-(3-pyridyl)pyrazole-5-amine
Property | Value |
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CAS Number | 876299-97-7 |
Molecular Formula | C₁₂H₁₆N₄ |
Molecular Weight | 216.28 g/mol |
IUPAC Name | 3-tert-butyl-1-(3-pyridinyl)-1H-pyrazol-5-amine |
InChI Key | PKZOPZWDEDXAED-UHFFFAOYSA-N |
Physical Form | Light yellow to brown solid |
Storage Temperature | +4°C |
Purity (Commercial) | 97% |
Structural Features
The molecule contains a five-membered pyrazole ring with three nitrogen atoms. The tert-butyl group at position 3 contributes to the steric bulk and lipophilicity of the molecule, while the amine group at position 5 provides a site for hydrogen bonding and further functionalization. The 3-pyridyl group at position 1 introduces an additional nitrogen atom that can participate in hydrogen bonding and metal coordination, potentially enhancing the compound's binding to biological targets.
Chemical Reactivity
The 5-amine group on the pyrazole ring presents opportunities for various chemical transformations, including nucleophilic substitution reactions, acylation, and alkylation. The pyrazole ring itself can undergo electrophilic substitution reactions, although the presence of the tert-butyl group may provide steric hindrance. The pyridine nitrogen offers a site for protonation, alkylation, and metal coordination, expanding the chemical versatility of this compound.
Synthesis Methods
General Synthetic Approaches
Biological Activities
General Activities of Pyrazole Derivatives
Pyrazole derivatives, including compounds structurally similar to 3-(Tert-butyl)-1-(3-pyridyl)pyrazole-5-amine, have demonstrated diverse biological activities. Understanding these general properties provides insight into the potential applications of this specific compound.
Table 2: Reported Biological Activities of Structurally Related Pyrazole Derivatives
Activity | Mechanism | Related Structural Features |
---|---|---|
Anticancer | Inhibition of critical pathways in cancer cell proliferation and survival | Pyrazole core with various substituents |
Anti-inflammatory | Modulation of inflammatory responses; inhibition of pro-inflammatory cytokines | Substituted pyrazoles with amine functionality |
Neuroprotective | Interaction with neurological pathways and targets | Pyrazole derivatives with specific substitution patterns |
Antimicrobial | Disruption of bacterial cell membranes | Pyrazoles with heterocyclic substituents |
Source: Research findings on pyrazole derivatives
Structure-Activity Relationships
The specific substitution pattern in 3-(Tert-butyl)-1-(3-pyridyl)pyrazole-5-amine may influence its biological activity in several ways:
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The tert-butyl group enhances lipophilicity, potentially improving membrane permeability
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The 3-pyridyl substituent may facilitate binding to specific biological targets through hydrogen bonding or π-π interactions
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The 5-amine group provides opportunities for hydrogen bonding with target proteins
Comparison with Structurally Related Compounds
Structural Analogues
Several compounds share structural similarities with 3-(Tert-butyl)-1-(3-pyridyl)pyrazole-5-amine, differing primarily in the substituent at position 1 of the pyrazole ring.
Table 3: Comparison of 3-(Tert-butyl)-1-(3-pyridyl)pyrazole-5-amine with Related Compounds
Compound | Position 1 Substituent | Molecular Weight | CAS Number | Notable Differences |
---|---|---|---|---|
3-(Tert-butyl)-1-(3-pyridyl)pyrazole-5-amine | 3-Pyridyl | 216.28 | 876299-97-7 | Reference compound |
3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine | 4-Nitrophenyl | 260.29 | 251658-55-6 | Contains nitro group; higher MW |
3-tert-butyl-1-methyl-1H-pyrazol-5-amine | Methyl | 153.23 | 118430-73-2 | Smaller substituent; lower MW |
3-tert-butyl-1-phenyl-1H-pyrazol-5-amine | Phenyl | N/A | N/A | Lacks nitrogen in substituent ring |
Comparative Properties
The substitution of different groups at position 1 of the pyrazole ring influences various properties of these compounds:
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Solubility: The 3-pyridyl group in 3-(Tert-butyl)-1-(3-pyridyl)pyrazole-5-amine increases water solubility compared to phenyl-substituted analogues due to the presence of the pyridine nitrogen.
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Biological activity: The presence of the pyridyl group may enhance binding to certain biological targets compared to methyl-substituted analogues, while potentially showing different activity profiles than nitrophenyl-substituted compounds.
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Physical properties: The melting point and crystalline structure are likely to differ based on the substituent, affecting formulation and handling characteristics.
Research Applications
Medicinal Chemistry
3-(Tert-butyl)-1-(3-pyridyl)pyrazole-5-amine has several potential applications in medicinal chemistry:
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As a scaffold for developing new pharmaceutical compounds
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In structure-activity relationship studies to understand the influence of specific substituents
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As an intermediate in the synthesis of more complex bioactive molecules
Chemical Biology
The compound may serve as a valuable tool in chemical biology research:
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As a probe for studying specific biological pathways
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In target identification studies to discover new therapeutic targets
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For developing chemical tools to investigate cellular processes
Material Science
While primarily of interest in medicinal chemistry, compounds with similar structures have also found applications in material science:
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As building blocks for supramolecular assemblies
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In the development of coordination polymers utilizing the pyridine nitrogen
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Potentially in the creation of materials with specific electronic or optical properties
Recent Research Developments
Recent research on pyrazole derivatives structurally similar to 3-(Tert-butyl)-1-(3-pyridyl)pyrazole-5-amine has focused on expanding their therapeutic potential. Studies have demonstrated that certain pyrazole derivatives can inhibit critical pathways in cancer cell proliferation and survival, such as the BRAF(V600E) mutation pathway. Other research has highlighted their ability to modulate inflammatory responses by inhibiting pro-inflammatory cytokines like TNF-α and nitric oxide production.
Compounds containing the pyrazole scaffold have also been investigated for their potential antimicrobial properties. Some studies suggest these compounds can disrupt bacterial cell membranes, leading to cell lysis, which is crucial for developing new antimicrobial agents.
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